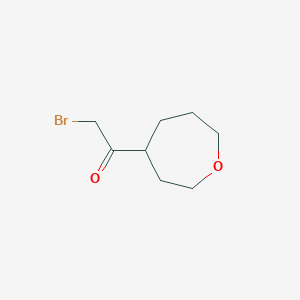
(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring substituted with a chloropyridazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative that has been functionalized with a chloropyridazine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The chloropyridazine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyridazine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the chloropyridazine moiety.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Applications De Recherche Scientifique
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazine moiety may bind to active sites, inhibiting enzyme activity or blocking receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate: Lacks the ®-configuration.
tert-butyl (1-(6-bromopyridazin-3-yl)pyrrolidin-3-yl)carbamate: Substituted with bromine instead of chlorine.
tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-3-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the pyrrolidine and chloropyridazine moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19ClN4O2 |
|---|---|
Poids moléculaire |
298.77 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1 |
Clé InChI |
DJYPPSQXUJOZIJ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)










![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
